Neohesperidin

Übersicht

Beschreibung

Neohesperidin ist ein Flavanonglykosid, das vor allem in Zitrusfrüchten vorkommt. Es ist das 7-O-Neohesperidosid-Derivat von Hesperetin, das wiederum das 4’-Methoxy-Derivat von Eriodictyol ist . Diese Verbindung ist bekannt für ihre starken pharmakologischen Eigenschaften, einschließlich antioxidativer, entzündungshemmender und neuroprotektiver Wirkungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Neohesperidin kann durch Extraktion aus Zitrusfrüchten, insbesondere aus den Schalen von Orangen und Grapefruits, synthetisiert werden. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound häufig durch enzymatische Hydrolyse von Hesperidin hergestellt, einem weiteren Flavanonglykosid, das in Zitrusfrüchten vorkommt. Dieser Prozess beinhaltet die Verwendung spezifischer Enzyme, die die glykosidische Bindung spalten und zur Bildung von this compound führen .

Analyse Chemischer Reaktionen

Reaktionstypen: Neohesperidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können this compound in das entsprechende Dihydrochalcon-Derivat umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von starken Säuren oder Basen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden typischerweise verwendet.

Substitution: Starke Säuren wie Salzsäure oder Basen wie Natriumhydroxid werden häufig eingesetzt.

Hauptprodukte:

Oxidation: this compound-Dihydrochalcon.

Reduktion: Reduzierte Flavanon-Derivate.

Substitution: Verschiedene substituierte Flavanon-Derivate.

Wissenschaftliche Forschungsanwendungen

Neohesperidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.

Entzündungshemmende Aktivität: this compound moduliert Signalwege wie Akt/Nrf2/HO-1 und PPARγ, MAPK und NF-κB, wodurch Entzündungen reduziert werden.

Neuroprotektive Aktivität: Es schützt Neuronen, indem es oxidativen Stress und Apoptose hemmt.

Wirkmechanismus

Neohesperidin is often compared with other flavanone glycosides such as naringin and hesperidin:

Uniqueness: this compound is unique due to its intense sweetness when converted to this compound dihydrochalcone, making it a valuable compound in the food industry as a sweetener .

Vergleich Mit ähnlichen Verbindungen

Neohesperidin wird oft mit anderen Flavanonglykosiden wie Naringin und Hesperidin verglichen:

Einzigartigkeit: this compound ist einzigartig aufgrund seiner intensiven Süße, wenn es in this compound-Dihydrochalcon umgewandelt wird, was es zu einer wertvollen Verbindung in der Lebensmittelindustrie als Süßstoff macht .

Ähnliche Verbindungen:

- Naringin

- Hesperidin

- Eriodictyol

This compound zeichnet sich durch seine vielfältigen pharmakologischen Eigenschaften und seine einzigartige Anwendung als Süßstoff in der Lebensmittelindustrie aus. Weitere Forschung ist erforderlich, um sein therapeutisches Potenzial und seine industriellen Anwendungen vollständig zu erforschen.

Biologische Aktivität

Neohesperidin, a flavonoid glycoside predominantly found in citrus fruits, particularly bitter oranges (Citrus aurantium), has garnered considerable attention in recent years due to its diverse biological activities. This article explores the various therapeutic effects, mechanisms of action, and potential applications of this compound based on current research findings.

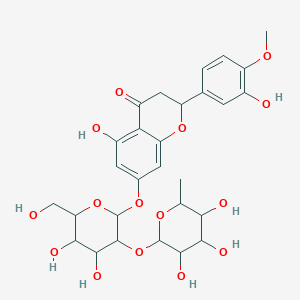

Chemical Structure and Properties

This compound is chemically known as hesperetin-7-neohesperidoside. It is characterized by a flavanone backbone with a neohesperidose sugar moiety. This structure contributes to its solubility and bioactivity, impacting its absorption and efficacy in biological systems.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antioxidant Effects : Although this compound has relatively weak in vitro antioxidant activity, it has been shown to reduce intracellular reactive oxygen species (ROS) levels in yeast models, suggesting potential protective effects against oxidative stress .

- Anti-inflammatory Properties : In vitro studies demonstrate that this compound suppresses the expression of pro-inflammatory cytokines and reduces the activity of matrix metalloproteinases, which are implicated in inflammatory processes .

- Bone Health : this compound has been linked to osteoprotective effects, promoting bone regeneration and reducing bone loss in various animal models. It inhibits osteoclastogenesis through the NF-kB signaling pathway, thus presenting potential therapeutic applications for osteoporosis .

- Anti-cancer Potential : Research indicates that this compound may exert anti-cancer effects by inducing apoptosis in cancer cells and modulating signaling pathways associated with cell proliferation .

This compound's biological activities are mediated through several mechanisms:

- Modulation of Signaling Pathways :

- Synergistic Effects :

- Bioavailability Challenges :

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGKVCXINMKCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hesperetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13241-33-3 | |

| Record name | Neohesperidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (S)-7-[[2-O-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hesperetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 °C | |

| Record name | Hesperetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.